molecular formula C7H7Cl2NO2 B1382488 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride CAS No. 1803609-57-5

2-(3-Chloropyridin-4-yl)acetic acid hydrochloride

Cat. No.: B1382488
CAS No.: 1803609-57-5
M. Wt: 208.04 g/mol
InChI Key: YKOVIQZVBUDSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(3-Chloropyridin-4-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects . The pathways involved are typically studied through detailed biochemical and molecular biology experiments.

Comparison with Similar Compounds

2-(3-Chloropyridin-4-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:

  • 2-(3-Bromopyridin-4-yl)acetic acid hydrochloride
  • 2-(3-Fluoropyridin-4-yl)acetic acid hydrochloride
  • 2-(3-Iodopyridin-4-yl)acetic acid hydrochloride

These compounds share similar structures but differ in the halogen atom attached to the pyridine ring. The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be advantageous in certain synthetic and research applications.

Properties

IUPAC Name

2-(3-chloropyridin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOVIQZVBUDSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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